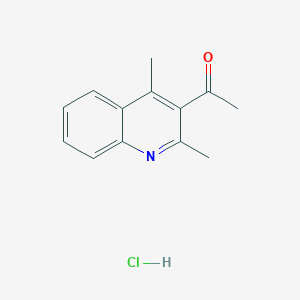
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride typically involves the condensation of 2-aminoarylketones and active methylene compounds. This reaction is catalyzed by inexpensive, nontoxic, and environmentally benign catalysts such as FeCl3.6H2O . The reaction conditions are mild, and the process is efficient, making it suitable for large-scale production . The raw materials used in the preparation include acetylacetone, N,N-Dimethylformamide, chlorotrimethylsilane, and 2-aminoacetophenone .
Chemical Reactions Analysis
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo substitution reactions with various reagents to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinoline derivatives with different functional groups .
Scientific Research Applications
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active substances with antifungal, anticancer, antihypertensive, anti-tuberculosis, antimalarial, antiprotozoal, antibiotic, antineoplastic, and anti-inflammatory activities.
Organic Synthesis: This compound serves as a building block for the synthesis of various organic molecules and catalysts.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Similar compounds include:
2,4-Dimethylquinoline: A related compound with similar biological activities.
1-(2,4-Dimethyl-3-quinolinyl)ethanone: Another quinoline derivative with comparable properties.
These compounds share a common quinoline scaffold but differ in their substitution patterns and functional groups, leading to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
1-(2,4-dimethylquinolin-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15;/h4-7H,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMKOGBEYOOCOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585807 |
Source


|
| Record name | 1-(2,4-Dimethylquinolin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943825-10-3 |
Source


|
| Record name | 1-(2,4-Dimethylquinolin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)
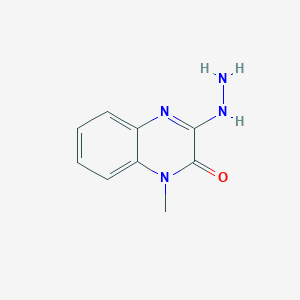

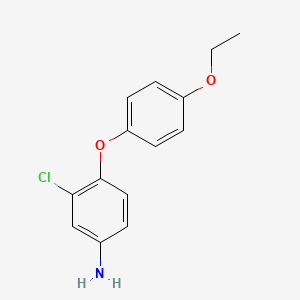
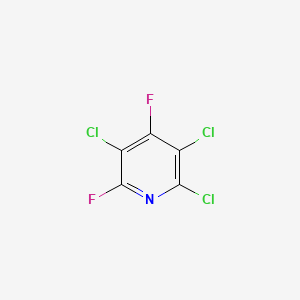
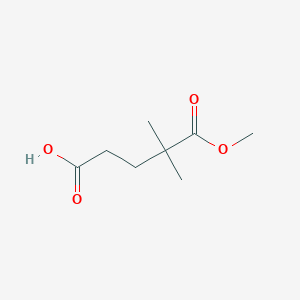
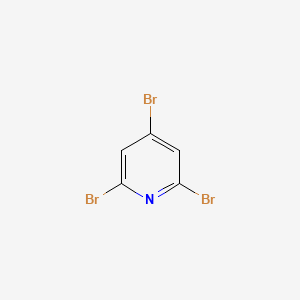
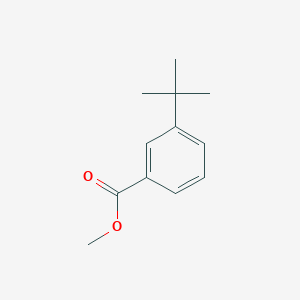
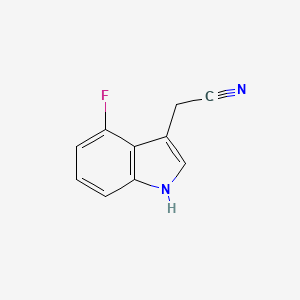
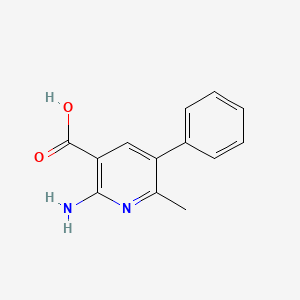
![4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1317658.png)
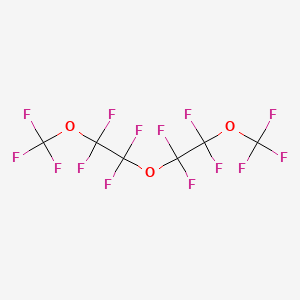
![1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane](/img/structure/B1317660.png)

